molecular formula C9H8FNO4 B3059168 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone CAS No. 949159-96-0

1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone

Cat. No.: B3059168
CAS No.: 949159-96-0
M. Wt: 213.16
InChI Key: UUCBLRQJSNMHPG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (CAS 949159-96-0) is a fine organic chemical intermediate with a molecular formula of C9H8FNO4 and a molecular weight of 213.16 g/mol . This compound is characterized by a calculated density of 1.323±0.06 g/cm³ and very slight solubility in water (0.12 g/L at 25 °C) . The strategic placement of electron-withdrawing groups, including the nitro and ketone functionalities, along with the fluorine atom on the aromatic ring, makes this compound a prized building block in synthetic and medicinal chemistry . Its structure is activated for nucleophilic aromatic substitution, allowing researchers to introduce a diverse range of functional groups and construct complex molecular frameworks, such as heterocyclic systems . Fluorinated nitroaromatic ketones of this type serve as key precursors in the development of various bioactive molecules and are investigated for applications in the synthesis of potential pharmaceutical agents, including kinase inhibitors . As a versatile synthon, it provides a critical structural handle for further chemical transformations, including reductions and condensations, to build intricate compounds for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-fluoro-5-methoxy-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-9(15-2)7(10)4-8(6)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCBLRQJSNMHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696752
Record name 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949159-96-0
Record name 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone typically involves the nitration of 4-fluoro-2-methoxyacetophenone. The process can be summarized as follows:

    Nitration Reaction: The starting material, 4-fluoro-2-methoxyacetophenone, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.

    Substitution: Sodium methoxide or other nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Reduction: 1-(4-Fluoro-5-methoxy-2-aminophenyl)ethanone.

    Substitution: 1-(4-Methoxy-5-methoxy-2-nitrophenyl)ethanone.

    Oxidation: 1-(4-Fluoro-5-methoxy-2-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The fluoro, methoxy, and nitro groups contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
  • CAS Number : 949159-96-0
  • Molecular Formula: C₉H₈FNO₄
  • Molar Mass : 213.16 g/mol
  • Key Substituents :
    • Fluoro (electron-withdrawing) at position 2.
    • Methoxy (electron-donating) at position 3.
    • Nitro (electron-withdrawing) at position 2.

Its substituents enhance reactivity for further functionalization, such as nucleophilic substitution or reduction .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties Reference
This compound 4-F, 5-OCH₃, 2-NO₂ C₉H₈FNO₄ 213.16 High polarity, moderate lipophilicity
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone 4-OBn (benzyloxy), 5-OCH₃, 2-NO₂ C₁₆H₁₄NO₅ 315.29 Increased lipophilicity due to benzyl
1-[4-Methoxy-2-nitro-5-(phenylmethoxy)phenyl]ethanone 5-OBz (phenylmethoxy), 4-OCH₃, 2-NO₂ C₁₆H₁₅NO₅ 313.29 Steric hindrance from bulky substituents
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone 2-OH, 4-OH, 5-OCH₃ C₉H₁₀O₄ 182.17 High solubility (polar hydroxyl groups)

Key Observations :

  • Electron Effects: The nitro and fluoro groups in the target compound enhance electrophilicity at the aromatic ring, facilitating reactions like nucleophilic aromatic substitution. In contrast, hydroxyl groups in 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone increase hydrogen-bonding capacity and solubility .
  • Lipophilicity : Bulky substituents (e.g., benzyloxy in ) increase lipophilicity, which may influence bioavailability and membrane permeability in biological systems.

Reactivity Trends :

  • The nitro group in the target compound can be reduced to an amine for further derivatization, a pathway less feasible in hydroxyl-substituted analogues .
  • Methoxy and fluoro groups stabilize the aromatic ring but may direct electrophilic attacks to specific positions.

Key Findings :

  • Antimicrobial Activity: Halogenated ethanones (e.g., 1-(4-chlorophenyl) derivatives) show enhanced antibacterial activity compared to nitro-substituted variants, likely due to improved membrane penetration .
  • Antioxidant Capacity: Hydroxyl groups in 1-(2,4-dihydroxyphenyl)ethanone contribute to radical scavenging, whereas nitro groups may reduce this effect .
  • Neurological Effects: The antipsychotic S 16924, a fluoro-substituted ethanone derivative, demonstrates 5-HT₁A receptor partial agonism, a property linked to reduced extrapyramidal side effects compared to haloperidol .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone?

  • Methodology : Synthesis typically involves nitration and functionalization of precursor aromatic rings. For example, similar nitrophenyl ethanones are synthesized via regioselective nitration of methoxy-fluorophenyl intermediates under controlled conditions (e.g., ice-acetic acid with NaNO₂) followed by purification via recrystallization (e.g., using CCl₄) . Solvents like acetonitrile and toluene should be dried and distilled prior to use .
  • Key Tools : NMR (e.g., Bruker ARX 400 MHz) for structural validation, and TLC for reaction monitoring .

Q. What safety precautions are advised for handling this compound?

  • Guidelines : Although toxicological data specific to this compound may be limited, analogous nitro-aromatic compounds require avoiding inhalation of dust/vapors (P261) and skin/eye contact (P262) per GHS/CLP regulations . Use PPE (gloves, lab coat, fume hood) and store in airtight containers away from light and moisture.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : For confirming substituent positions (e.g., fluorine and methoxy groups) and verifying purity .
  • IR Spectroscopy : To identify functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : For molecular weight validation (e.g., electron ionization MS via NIST databases) .
  • X-ray Crystallography : To resolve crystal packing and molecular geometry (see Advanced Questions) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Apply the Colle-Salvetti correlation-energy formula (restated in terms of electron density and kinetic-energy density) to compute HOMO-LUMO gaps, dipole moments, and nitro-group charge distribution . Software like Gaussian or ORCA can optimize geometries using gradient expansions for local kinetic-energy density.
  • Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy .

Q. What crystallographic strategies improve structural resolution of nitro-substituted ethanones?

  • Tools : Use SHELX (SHELXL/SHELXS) for structure solution and refinement, especially for high-resolution or twinned data . Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., π-stacking of nitro groups) and packing similarity analysis .
  • Best Practices : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For ambiguous electron density, employ dual-space methods (e.g., SHELXD) .

Q. How can researchers resolve discrepancies between experimental and computational structural data?

  • Approach :

  • Cross-Validation : Use multiple techniques (e.g., X-ray for bond lengths, NMR for substituent orientation, DFT for electronic profiles) .
  • Polymorphism Screening : Test crystallization solvents (e.g., DCM vs. ethanol) to identify alternative packing motifs .
  • DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental geometries .

Data Sources and Validation

  • Structural Databases : PubChem and EPA DSSTox provide high-quality crystallographic and toxicological data .
  • Spectroscopic References : NIST Chemistry WebBook offers validated IR and mass spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
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